![molecular formula C18H28F3N2O6P B570597 [(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid CAS No. 909725-64-0](/img/structure/B570597.png)

[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid

Übersicht

Beschreibung

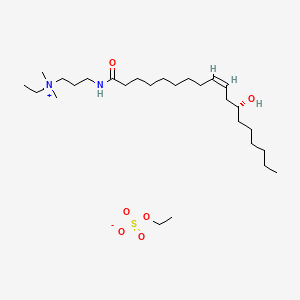

W140 trifluoroacetate salt is the inactive enantiomer of the sphingosine-1-phosphate receptor 1 antagonist W146. It is primarily used as a negative control in scientific studies involving sphingosine-1-phosphate receptor 1 signaling. The compound has a molecular formula of C16H27N2O4P • CF3COOH and a molecular weight of 456.4 g/mol .

Wissenschaftliche Forschungsanwendungen

W140-Trifluoraceatsalz wird in der wissenschaftlichen Forschung häufig als Kontrollverbindung verwendet. Zu seinen Anwendungen gehören:

Chemie: Verwendung in Studien, die sich mit der Signalübertragung des Sphingosin-1-phosphat-Rezeptors 1 befassen.

Biologie: Dient als negative Kontrolle in Experimenten, um die biologischen Funktionen des Sphingosin-1-phosphat-Rezeptors 1 zu verstehen.

Medizin: Anwendung in präklinischen Studien, um die Rolle des Sphingosin-1-phosphat-Rezeptors 1 bei verschiedenen Krankheiten zu untersuchen.

Industrie: Einsatz bei der Entwicklung neuer Arzneimittel, die auf den Sphingosin-1-phosphat-Rezeptor 1 abzielen.

5. Wirkmechanismus

W140-Trifluoraceatsalz übt seine Wirkungen aus, indem es schwach an den Sphingosin-1-phosphat-Rezeptor 1 bindet. Es hat eine Bindungsaffinität (K_i) von 4,6 µM für den humanen Rezeptor. Als inaktives Enantiomer zeigt es keine signifikante biologische Aktivität, sondern dient als Kontrolle, um die Wirkungen von aktiven Verbindungen wie W146 zu vergleichen .

Ähnliche Verbindungen:

W146: Ein aktives Enantiomer von W140, das ein selektiver Sphingosin-1-phosphat-Rezeptor-1-Antagonist mit einer höheren Bindungsaffinität ist.

Natriumtrifluoraceat: Ein Natriumsalz der Trifluoressigsäure, das in Trifluormethylierungsreaktionen verwendet wird.

Lithiumtrifluoraceat: Ein weiteres Trifluoraceatsalz, das in verschiedenen chemischen Reaktionen verwendet wird.

Einzigartigkeit: W140-Trifluoraceatsalz ist aufgrund seiner Rolle als inaktive Kontrollverbindung in Studien mit dem Sphingosin-1-phosphat-Rezeptor 1 einzigartig. Seine fehlende signifikante biologische Aktivität macht es zu einem idealen Bezugspunkt, um die Wirkungen von aktiven Verbindungen wie W146 zu vergleichen .

Wirkmechanismus

Target of Action

W140, also known as [(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid, is an inactive enantiomer of W146 . Its primary target is the sphingosine-1-phosphate receptor 1 (S1P1) . S1P1 is a G protein-coupled receptor that plays a crucial role in regulating cardiovascular function and immunity .

Mode of Action

W140 binds to the S1P1 receptor, but it does so weakly with a Ki of 4.6 µM for the human receptor .

Biochemical Pathways

The S1P1 receptor, the target of W140, is involved in various biochemical pathways. It plays a role in the sphingolipid signaling pathway, which is crucial for maintaining the balance of cellular proliferation, differentiation, and apoptosis .

Result of Action

It has been used as a negative control in studies of S1P1 signaling .

Biochemische Analyse

Biochemical Properties

W140 (trifluoroacetate salt) plays a role in biochemical reactions primarily as a negative control for S1P1 signaling studies. It weakly binds to the S1P1 receptor with a Ki value of 4.6 µM for the human receptor . The compound interacts with the S1P1 receptor, but due to its weak binding affinity, it does not significantly alter the receptor’s activity. This makes it useful for distinguishing specific effects of active S1P1 antagonists in experimental settings .

Cellular Effects

W140 (trifluoroacetate salt) has been studied for its effects on various cell types and cellular processes. As a negative control, it does not induce significant changes in cell signaling pathways, gene expression, or cellular metabolism. This property allows researchers to compare the effects of active S1P1 antagonists with those of W140 (trifluoroacetate salt) to better understand the specific actions of the active compounds .

Molecular Mechanism

The molecular mechanism of W140 (trifluoroacetate salt) involves its interaction with the S1P1 receptor. Although it binds weakly to the receptor, it does not cause significant inhibition or activation. This weak binding is crucial for its role as a negative control, as it ensures that any observed effects in experiments are due to the active compounds rather than W140 (trifluoroacetate salt) itself .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of W140 (trifluoroacetate salt) remain consistent over time due to its stability. The compound does not degrade rapidly, ensuring reliable results in both short-term and long-term studies. Its stability allows researchers to use it as a control in various experimental conditions without concerns about degradation affecting the outcomes .

Dosage Effects in Animal Models

Studies involving W140 (trifluoroacetate salt) in animal models have shown that its effects remain minimal across different dosages. As a negative control, it does not exhibit significant toxic or adverse effects even at high doses. This characteristic is essential for its use in comparative studies to evaluate the safety and efficacy of active S1P1 antagonists .

Metabolic Pathways

W140 (trifluoroacetate salt) is not significantly involved in metabolic pathways due to its role as a negative control. It does not interact with enzymes or cofactors in a manner that alters metabolic flux or metabolite levels. This property ensures that any observed metabolic changes in experiments are attributable to the active compounds being studied .

Transport and Distribution

Within cells and tissues, W140 (trifluoroacetate salt) is transported and distributed without significant interaction with transporters or binding proteins. Its localization and accumulation are minimal, further supporting its role as a negative control in experimental settings. This ensures that any observed effects are due to the active compounds rather than W140 (trifluoroacetate salt) itself .

Subcellular Localization

W140 (trifluoroacetate salt) does not exhibit specific subcellular localization or targeting signals. It remains uniformly distributed within cells, without significant post-translational modifications directing it to specific compartments or organelles. This uniform distribution is advantageous for its use as a negative control, as it does not interfere with the localization or activity of active compounds being studied .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von W140-Trifluoraceatsalz beinhaltet die Synthese seiner Stammverbindung, gefolgt von der Bildung des Trifluoraceatsalzes. Die Synthese beginnt typischerweise mit der Reaktion geeigneter Ausgangsstoffe unter kontrollierten Bedingungen, um das gewünschte Zwischenprodukt zu bilden. Dieses Zwischenprodukt wird dann mit Trifluoressigsäure umgesetzt, um das Trifluoraceatsalz zu erhalten.

Industrielle Produktionsverfahren: Die industrielle Produktion von Trifluoraceatsalzen, einschließlich W140-Trifluoraceatsalz, beinhaltet häufig die Neutralisation von Trifluoressigsäure mit einem alkalischen Mittel in einem Alkoholmedium. Das bei der Reaktion gebildete Wasser wird durch azeotrope Destillation entfernt, und das verbleibende Gemisch wird mit einem Kohlenwasserstoff behandelt, um die Kristalle des wasserfreien Salzes zu trennen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: W140-Trifluoraceatsalz kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Die Trifluoraceatgruppe kann unter geeigneten Bedingungen durch andere funktionelle Gruppen substituiert werden.

Hydrolyse: Das Trifluoraceatsalz kann hydrolysiert werden, um Trifluoressigsäure und die Stammverbindung freizusetzen.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Häufige Reagenzien sind Nukleophile wie Amine oder Alkohole.

Hydrolyse: Saure oder basische Bedingungen können die Hydrolyse des Trifluoraceatsalzes erleichtern.

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Die Hauptprodukte hängen von dem Nukleophil ab, das in der Reaktion verwendet wird.

Hydrolyse: Die Hauptprodukte sind Trifluoressigsäure und die Stammverbindung.

Vergleich Mit ähnlichen Verbindungen

W146: An active enantiomer of W140, which is a selective sphingosine-1-phosphate receptor 1 antagonist with a higher binding affinity.

Sodium Trifluoroacetate: A sodium salt of trifluoroacetic acid used in trifluoromethylation reactions.

Lithium Trifluoroacetate: Another trifluoroacetate salt used in various chemical reactions.

Uniqueness: W140 trifluoroacetate salt is unique due to its role as an inactive control compound in studies involving sphingosine-1-phosphate receptor 1. Its lack of significant biological activity makes it an ideal reference point for comparing the effects of active compounds like W146 .

Eigenschaften

IUPAC Name |

[(3S)-3-amino-4-(3-hexylanilino)-4-oxobutyl]phosphonic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27N2O4P.C2HF3O2/c1-2-3-4-5-7-13-8-6-9-14(12-13)18-16(19)15(17)10-11-23(20,21)22;3-2(4,5)1(6)7/h6,8-9,12,15H,2-5,7,10-11,17H2,1H3,(H,18,19)(H2,20,21,22);(H,6,7)/t15-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDWCNCPWPLHFEX-RSAXXLAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)C(CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=CC(=CC=C1)NC(=O)[C@H](CCP(=O)(O)O)N.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28F3N2O6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909725-64-0 | |

| Record name | Phosphonic acid, [(3S)-3-amino-4-[(3-hexylphenyl)amino]-4-oxobutyl]-, mono(trifluoroacetate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909725-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N6-[2-(2-Furanyl)-2-oxoethyl]-L-lysine dihydrochloride](/img/structure/B570518.png)

![2-Ethyl-7-methylthieno[2,3-c]pyridine](/img/structure/B570529.png)